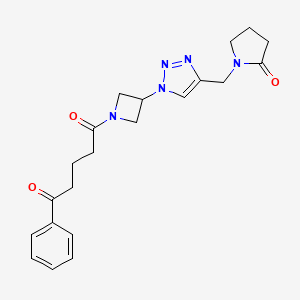![molecular formula C19H17N3O4S B3020397 Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-79-7](/img/structure/B3020397.png)
Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate" is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 7-substituted pyrido[2′, 3′: 4, 5]thieno[2, 3-c]pyridazines and 6-substituted pyrimido[4′, 5′: 4, 5]thieno[2′, 3′: 4, 5]pyridazines starts from ethyl 5-aminothieno[2′, 3′: 4, 5]pyridazino-6-carboxylate. This process involves the reaction with benzoyl isothiocyanate to afford a thiourea derivative, which then undergoes further transformation to related fused heterocyclic systems . Such synthetic pathways are indicative of the complexity and specificity required in synthesizing similar compounds like the one under analysis.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial as it determines their chemical reactivity and potential biological activity. The core structure of the compound includes a thieno[3,4-d]pyridazine ring, which is a bicyclic system consisting of a thiophene ring fused to a pyridazine ring. This core is further substituted with various functional groups that can significantly alter the compound's properties. The synthesis and structural analysis of related compounds provide a foundation for understanding how different substituents might affect the overall molecular architecture .
Chemical Reactions Analysis
Heterocyclic compounds like the one described often participate in various chemical reactions, which can be used to further modify the structure or to study their reactivity. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates . These reactions are typically sensitive to conditions such as solvent, temperature, and the nature of the reactants, which can lead to different regioisomeric products or influence the selectivity of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the physical and chemical properties of "this compound," they do offer insights into related compounds. For example, the presence of ethoxycarbonyl and amino groups in these molecules can influence their solubility, acidity, and potential for forming hydrogen bonds, which are important for interactions with biological targets . The steric and electronic effects of the substituents can also impact the stability and reactivity of the compound.
Mechanism of Action
Future Directions
Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-26-19(25)15-13-10-27-17(20-16(23)11-8-9-11)14(13)18(24)22(21-15)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESVONSLTQLPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)






![Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020325.png)
![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)


